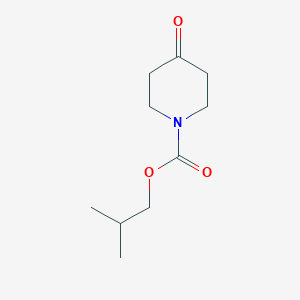![molecular formula C14H19N3O3S2 B1420195 6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1207000-39-2](/img/structure/B1420195.png)
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Overview
Description
The compound “6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is a complex organic molecule. It contains a benzo[d]thiazol-2-amine core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The molecule also contains a methylsulfonyl group and a morpholinoethyl group attached to it .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzo[d]thiazol-2-amine core, the methylsulfonyl group, and the morpholinoethyl group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and amine groups could influence its solubility in different solvents .Scientific Research Applications
Quinazoline Antifolate Thymidylate Synthase Inhibitors
- Research explored the synthesis of a series of C2-methyl-N10-alkylquinazoline-based antifolates, where the p-aminobenzoate ring was replaced by heterocycles like thiophene and thiazole. These compounds showed potent inhibition of cell growth in L1210 cells, highlighting their potential as inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis (Marsham et al., 1991).
Synthesis of o-Sulfamidotriazobenzenes
- This study involved the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines, including morpholine, to produce o-sulfamidotriazobenzenes. These compounds have potential applications in various chemical synthesis processes (Katritzky et al., 2007).
Reactivity of α-Phosphorylmethyl Benzothiazolyl Sulfoxides
- Investigating the reactivities of α-phosphorylmethyl benzothiazolyl sulfoxides with different amines, this study found complex product mixtures with potential for diverse chemical applications (Morita et al., 2008).
Methylsulfonyl Benzothiazoles (MSBT) Derivatives
- The research synthesized novel methylsulfonyl benzothiazole (MSBT) compounds with functionalities like amide, alkoxy, sulfonamide, etc. These compounds displayed promising antimicrobial activity and some showed significant anticancer potential (Lad et al., 2017).
Synthesis of 2-{2,3-Dihydro-1,4-Benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides
- This study aimed to investigate the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Synthesis of 1,2,4-Triazole Derivatives as Antimicrobial Agents
- This research developed 2-morpholine-4ylethyl-1,2,4-triazole-3-ones, which demonstrated good to moderate antimicrobial activities, highlighting their potential as antimicrobial agents (Sahin et al., 2012).
properties
IUPAC Name |
6-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-22(18,19)11-2-3-12-13(10-11)21-14(16-12)15-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYLLBPKJMCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)






![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)


